![molecular formula C9H10N2OS B2452566 [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol CAS No. 1400539-92-5](/img/structure/B2452566.png)
[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol, also known as MPTP, is a synthetic compound that has been widely used in scientific research for its ability to induce Parkinson's disease-like symptoms in animal models. The compound was first synthesized in the 1970s and has since been used to study the mechanisms of Parkinson's disease and to develop new treatments for the condition.
科学的研究の応用
Synthesis and Chemical Reactions
- Self-Condensation Processes : N-Substituted (4H-thieno[3,2-b]pyrrol-5-yl)methanols, related to the chemical , undergo self-condensation to produce bis(thienopyrrolyl)methanes, showcasing their potential in organic synthesis and polymer chemistry (Torosyan et al., 2018).
- Formation of Heterocyclic Compounds : The molecule has relevance in the synthesis of various heterocyclic compounds, which are significant in pharmaceutical and medicinal chemistry. This is evidenced by the synthesis processes involving similar thiazole and pyrrole derivatives (Ande, 2012).
- Molecular Aggregation Studies : Similar compounds have been studied for their molecular aggregation behaviors in different solvents, which is crucial for understanding their physical and chemical properties in various environments (Matwijczuk et al., 2016).
Applications in Material Science
- Polymer Formation : The compound's derivatives are used in the production of polymers. For instance, treatment with N-bromosuccinimide can lead to the formation of polymers insoluble in organic solvents, hinting at applications in material sciences and engineering (Torosyan et al., 2019).
Biological and Medicinal Research
- Antimicrobial Properties : Derivatives of the compound have been studied for their antimicrobial activities, suggesting potential applications in developing new therapeutic tools and antimicrobial agents. This is particularly relevant in the context of increasing antibiotic resistance (Hublikar et al., 2019).
Structural and Spectroscopic Analysis
- Crystallography and Spectroscopy : There's research focusing on the structural characterization of related compounds, which is fundamental in the development of new chemical entities for various applications. This includes studies on crystalline structures and spectroscopic properties (Zhu et al., 2014).
Synthetic Chemistry Applications
- Synthetic Chemistry : The compound and its derivatives play a crucial role in synthetic chemistry, serving as intermediates or reactants in the synthesis of complex molecules. This includes their use in the synthesis of various bi-heterocyclic compounds with potential pharmacological applications (Abbasi et al., 2019).
作用機序
Target of Action
Similar compounds have been found to inhibit enzymes such asEnoyl ACP Reductase and Dihydrofolate Reductase (DHFR) . These enzymes play crucial roles in fatty acid synthesis and DNA synthesis, respectively.
Biochemical Pathways
The inhibition of Enoyl ACP Reductase and DHFR can affect multiple biochemical pathways. For instance, the inhibition of Enoyl ACP Reductase disrupts fatty acid synthesis, which is essential for cell membrane formation. On the other hand, DHFR is involved in the synthesis of tetrahydrofolate, a co-factor in the synthesis of nucleic acids. Therefore, its inhibition can disrupt DNA synthesis .
Result of Action
The inhibition of the aforementioned enzymes can lead to a variety of cellular effects. For instance, the disruption of fatty acid synthesis can affect the integrity of the cell membrane, while the inhibition of DNA synthesis can halt cell division . These effects can be beneficial in the context of treating diseases like cancer, where uncontrolled cell division is a major problem.
特性
IUPAC Name |
(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c1-7-8(6-12)13-9(10-7)11-4-2-3-5-11/h2-5,12H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQWDSJXKZJLAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


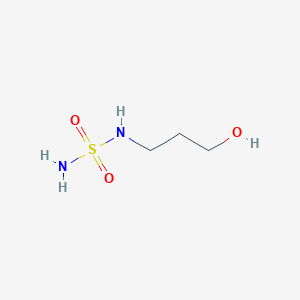
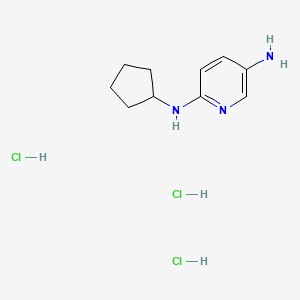
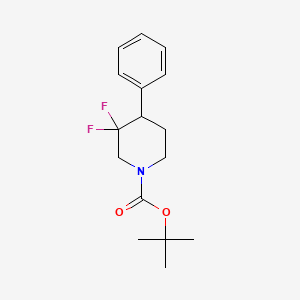




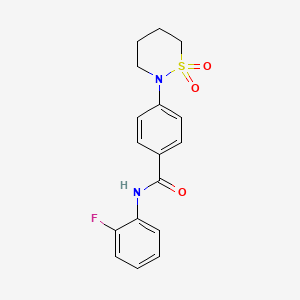
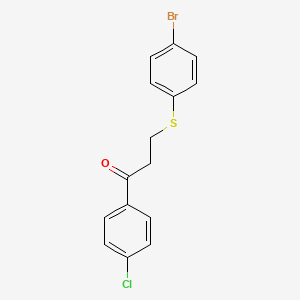
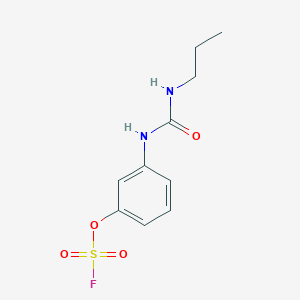
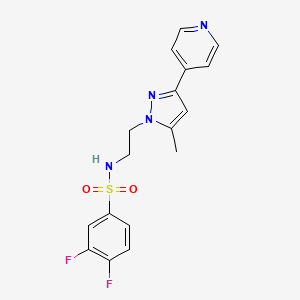
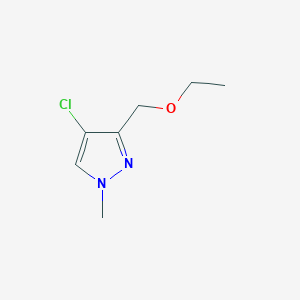
![2-[[1-[(1-Methylpyrazol-4-yl)methyl]piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2452506.png)